![molecular formula C9H16O2 B2696105 [1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol CAS No. 1354932-12-9](/img/structure/B2696105.png)
[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol
Overview
Description
[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol, commonly known as HMCM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. HMCM is a cyclohexyl-based compound that is synthesized through specific chemical reactions.
Scientific Research Applications
Solvent Properties and Safety Concerns
Methanol is a widely used basic raw material, recognized for its ability to mix with water and most organic solvents due to its polar nature. Its applications span as a solvent for inorganic salts and other purposes across different industries. However, its flammability and toxicity necessitate strict safety protocols during handling (Offermanns et al., 2014).
Adsorption Characteristics
The study of oxygenated hydrocarbons' adsorption on activated carbons reveals the interaction dynamics between compounds like methanol and carbon surfaces. These findings are crucial for developing materials with tailored adsorption properties for environmental cleanup and catalysis (Ghimbeu et al., 2010).
Catalytic and Chemical Synthesis Applications
- Methanol-to-Olefin Process : Methanol acts as a precursor in the methanol-to-olefin (MTO) process on acidic zeolites. The initial C-C bond formation through reactive surface methoxy groups is crucial for hydrocarbon production, highlighting methanol's role in petrochemical alternatives (Wang et al., 2003).
- N-Monomethylation : Methanol is used as a methylating agent in the N-monomethylation of aromatic primary amines, demonstrating its utility in creating complex organic molecules with potential pharmaceutical applications (Li et al., 2012).
Environmental Implications and Applications
The investigation into 4-Methyl cyclohexane methanol (MCHM), a compound structurally similar to the query, focuses on its use in coal beneficiation. It highlights the environmental behavior and control mechanisms for substances used in industrial processes, ensuring minimal impact on water sources (He et al., 2015).
properties
IUPAC Name |
[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8-2-4-9(6-10,7-11)5-3-8/h10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEHDOLJHKRNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)
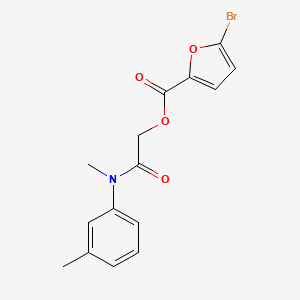
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide](/img/structure/B2696027.png)
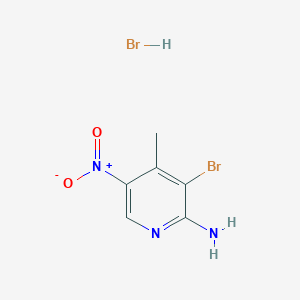
![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)
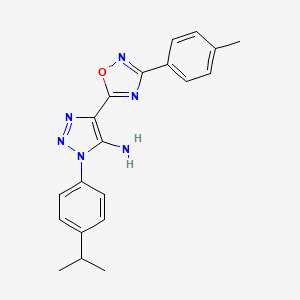
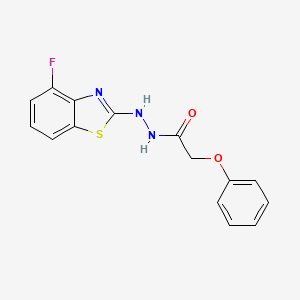
![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)
![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)
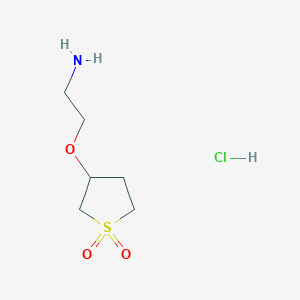
![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)

